molecular formula C14H28N2 B13633971 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine

4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine

Cat. No.: B13633971
M. Wt: 224.39 g/mol
InChI Key: IFIMIMMTABPJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features two piperidine rings, each substituted with ethyl, methyl, and methylpiperidinyl groups, making it a highly substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine typically involves multi-step organic reactions. One common approach is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process involves the following steps:

    Formation of the piperidine ring: Starting from pyridine, the ring is hydrogenated to form piperidine.

    Substitution reactions: The piperidine ring undergoes substitution reactions to introduce ethyl, methyl, and methylpiperidinyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit tubulin polymerization, affecting cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine stands out due to its highly substituted structure, which can impart unique biological and chemical properties. Its dual piperidine rings and multiple substituents make it a versatile compound for various applications.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine

InChI

InChI=1S/C14H28N2/c1-4-14(3)7-9-16(10-8-14)13-6-5-12(2)15-11-13/h12-13,15H,4-11H2,1-3H3

InChI Key

IFIMIMMTABPJNF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C2CCC(NC2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.